molecular formula C21H22N4O2 B3794262 5-[6-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole

5-[6-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole

Cat. No.: B3794262
M. Wt: 362.4 g/mol
InChI Key: WZMQWXPDDVEJLP-RDJZCZTQSA-N
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Description

5-[6-[(1S,4S)-2-azabicyclo[221]heptan-2-yl]pyridin-3-yl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole is a complex organic compound featuring a unique combination of bicyclic, pyridinyl, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[6-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of robust purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[6-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-[6-[(1S,4S)-2-azabicyclo[22

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe for studying biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 5-[6-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and bicyclic structures with azabicycloheptane moieties. Examples include:

  • 2-azabicyclo[2.2.1]heptane derivatives
  • Pyridinyl-oxadiazole compounds

Uniqueness

What sets 5-[6-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole apart is its unique combination of structural features, which may confer specific properties such as enhanced binding affinity or selectivity for certain targets. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

5-[6-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-26-18-7-3-14(4-8-18)11-19-23-21(27-24-19)16-5-9-20(22-12-16)25-13-15-2-6-17(25)10-15/h3-5,7-9,12,15,17H,2,6,10-11,13H2,1H3/t15-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMQWXPDDVEJLP-RDJZCZTQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CN=C(C=C3)N4CC5CCC4C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CN=C(C=C3)N4C[C@H]5CC[C@H]4C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[6-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-[6-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-[6-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole
Reactant of Route 4
5-[6-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-[6-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-[6-[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole

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